molecular formula C14H13NO3 B8358637 (5-Phenylmethoxypyridin-3-yl) acetate

(5-Phenylmethoxypyridin-3-yl) acetate

Cat. No.: B8358637
M. Wt: 243.26 g/mol
InChI Key: OUOJAISPNRVMHS-UHFFFAOYSA-N
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Description

(5-Phenylmethoxypyridin-3-yl) acetate is a pyridine derivative characterized by a phenylmethoxy substituent at the 5-position and an acetate ester group at the 3-position of the pyridine ring.

Properties

Molecular Formula

C14H13NO3

Molecular Weight

243.26 g/mol

IUPAC Name

(5-phenylmethoxypyridin-3-yl) acetate

InChI

InChI=1S/C14H13NO3/c1-11(16)18-14-7-13(8-15-9-14)17-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3

InChI Key

OUOJAISPNRVMHS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CN=CC(=C1)OCC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

(E)-Methyl 3-(5-Methoxypyridin-3-yl) Acrylate

  • Structure : Features a methoxy group at the 5-position and an acrylate ester at the 3-position of the pyridine ring.
  • Key Data: Molecular Formula: C₁₀H₁₁NO₃ Molecular Weight: 193.20 g/mol CAS Registry: 1000896-01-4 Pricing: $400 (1 g), $1,600 (5 g), $4,800 (25 g) .
  • Comparison : The absence of a phenyl group in the methoxy substituent reduces steric bulk compared to (5-phenylmethoxypyridin-3-yl) acetate. The acrylate ester may enhance reactivity in polymerization or conjugation reactions, whereas the acetate group in the target compound could favor hydrolytic stability .

N-(4-Hydroxy-5-((Trimethylsilyl)Ethynyl)Pyridin-3-yl) Acetamide

  • Structure : Contains an acetamide group at the 3-position and a trimethylsilyl-protected ethynyl group at the 5-position.
  • The ethynyl substituent offers click chemistry utility, a feature absent in the phenylmethoxy group of the target compound .

6-Oxo-1-(3-Phenylpropanoyl)-1,2,3,6-Tetrahydropyridin-3-yl Acetate

  • Structure: A dihydropyridone derivative with a 3-phenylpropanoyl chain and an acetate group at the 3-position.

Data Tables

Table 1: Physicochemical Properties of Analogous Pyridine Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents
This compound C₁₄H₁₃NO₃ 243.26 (calculated) Not reported 5-Phenylmethoxy, 3-acetate
(E)-Methyl 3-(5-methoxypyridin-3-yl)acrylate C₁₀H₁₁NO₃ 193.20 1000896-01-4 5-Methoxy, 3-acrylate
N-(4-Hydroxy-5-((trimethylsilyl)ethynyl)pyridin-3-yl)acetamide C₁₃H₂₀N₂O₂Si 280.40 (calculated) Not reported 5-Trimethylsilyl ethynyl, 3-acetamide

Table 2: Commercial Availability of Key Analogues (From Catalogs)

Compound Name Catalog Number Quantity Price (USD)
(E)-Methyl 3-(5-methoxypyridin-3-yl)acrylate HB142-1 1 g 400
(E)-Methyl 3-(5-methoxypyridin-3-yl)acrylate HB142-2 5 g 1,600
(E)-Methyl 3-(5-methoxypyridin-3-yl)acrylate HB142-3 25 g 4,800

Research Findings and Implications

Synthetic Challenges: The synthesis of pyridine derivatives with bulky substituents (e.g., phenylmethoxy) may require advanced coupling strategies, as seen in studies of 2-amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine derivatives .

Spectroscopic Elucidation : UV and NMR spectroscopy are critical for confirming substituent positions in pyridine analogues, as demonstrated in the characterization of Zygocaperoside and Isorhamnetin-3-O glycoside .

Lumping Strategy Relevance : Compounds with similar backbone structures (e.g., pyridine cores) but varying substituents may exhibit comparable reactivity or degradation pathways, enabling grouped analysis in computational or environmental studies .

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